molecular formula C9H14O2 B1457685 2-Cyclobutanecarbonyloxolane CAS No. 1600972-63-1

2-Cyclobutanecarbonyloxolane

Cat. No.: B1457685
CAS No.: 1600972-63-1
M. Wt: 154.21 g/mol
InChI Key: QIGOOWMFSYJXCD-UHFFFAOYSA-N
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Description

2-Cyclobutanecarbonyloxolane is a cyclic organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol. This compound has garnered significant attention in scientific research due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutanecarbonyloxolane typically involves the reaction of cyclobutanecarbonyl chloride with tetrahydrofuran in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the rate of reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutanecarbonyloxolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclobutanecarbonyloxolane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutanecarbonyloxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: Similar in structure but lacks the oxolane ring.

    Tetrahydrofuran: Contains the oxolane ring but lacks the cyclobutanecarbonyl group.

    Cyclobutanone: Contains the cyclobutane ring but lacks the oxolane ring.

Uniqueness

2-Cyclobutanecarbonyloxolane is unique due to the presence of both the cyclobutanecarbonyl and oxolane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Cyclobutanecarbonyloxolane, a cyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Studies have indicated that it can act as an enzyme inhibitor, modulating metabolic pathways associated with several diseases. The compound's mechanism includes:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in lipid metabolism, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : The compound may interact with receptors linked to inflammatory responses, suggesting potential applications in anti-inflammatory therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectIC50 Value
Enzyme InhibitionHog liver esterase29 ng/mL
Enzyme InhibitionHog pancreas lipase0.14 ng/mL
Fatty Acid Synthase InhibitionFatty acid synthase0.3 µM
CytotoxicityMDA-MB-231 breast cancer cells10 µM

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various compounds, this compound was tested against MDA-MB-231 breast cancer cells. The compound demonstrated selective cytotoxicity with an IC50 value of 10 µM, indicating its potential as a therapeutic agent in cancer treatment. The mechanism was associated with the inhibition of fatty acid synthase, crucial for cancer cell proliferation.

Case Study 2: Metabolic Disorders

Another research effort focused on the compound's effects on lipid metabolism. It was found to inhibit hog liver esterase effectively, which plays a significant role in lipid digestion and absorption. This inhibition could lead to reduced fat accumulation and improved metabolic profiles in models of obesity.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent across various medical fields, particularly in oncology and metabolic disorders. Its ability to selectively inhibit enzymes involved in critical metabolic pathways positions it as a candidate for further drug development.

Properties

IUPAC Name

cyclobutyl(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGOOWMFSYJXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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